

# Thermodynamic properties of iodotrifluoromethane

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An In-depth Technical Guide on the Thermodynamic Properties of **Iodotrifluoromethane** (CF3I)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**lodotrifluoromethane** (CF3I), also known as trifluoromethyl iodide, is a haloalkane with significant interest in various scientific and industrial fields. Its utility ranges from a gaseous fire suppressant and a component in refrigerant mixtures to a crucial reagent in organic synthesis, particularly in the pharmaceutical industry.[1] The introduction of a trifluoromethyl (-CF3) group into drug candidates can significantly enhance their metabolic stability and binding affinity, making CF3I a valuable tool for drug development professionals.[2][3] A thorough understanding of its thermodynamic properties is paramount for its safe handling, process optimization, and for modeling its behavior in various applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties of **iodotrifluoromethane**, supported by experimental data, detailed methodologies of key experiments, and visualizations of relevant processes.

## Data Presentation: Thermodynamic Properties of lodotrifluoromethane



The following tables summarize the key experimentally determined thermodynamic properties of **iodotrifluoromethane**.

Table 1: Fundamental Physical and Critical Properties of Iodotrifluoromethane

Property	Value	Reference(s)
Molecular Formula	CF3I	[4]
Molar Mass	195.91 g/mol	[4]
Boiling Point	-22.5 °C (250.65 K)	[4]
Melting Point	-110 °C (163.15 K)	[4]
Critical Temperature (Tc)	396.44 ± 0.01 K	
Critical Density (pc)	868 ± 3 kg/m <sup>3</sup>	
Critical Pressure (Pc)	3.953 ± 0.005 MPa	

Table 2: Standard Thermodynamic Properties of Iodotrifluoromethane (at 298.15 K)

Property	Value	Unit	Reference(s)
Standard Enthalpy of Formation (ΔfH°)	-589.59 ± 0.51	kJ/mol	[5]
Standard Molar Entropy (S°)	307.62	J/(K·mol)	[6]
Ideal Gas Heat Capacity (Cp)	70.89	J/(K·mol)	[6]

Table 3: Vapor Pressure of **Iodotrifluoromethane** at Various Temperatures



Temperature (K)	Vapor Pressure (kPa)	Reference(s)
288	362.9	[7]
298	541	[4]
308	774.9	[7]
318	1073.2	[7]
328	1445.1	[7]
336	1805.8	[7]

Table 4: Saturated Density of **Iodotrifluoromethane** at Various Temperatures

Temperature (K)	Saturated Liquid Density ( kg/m ³)	Saturated Vapor Density ( kg/m ³)	Reference(s)
301.02	2024.9	384.5	
323.15	1886.1	-	
348.15	1709.8	-	
373.15	1481.5	-	
393.15	1095.1	751.3	

## **Experimental Protocols**

The determination of the thermodynamic properties of **iodotrifluoromethane** relies on precise experimental techniques. Below are detailed methodologies for key experiments.

## 1. Determination of Critical Properties (Tc, ρc, Pc) by Visual Observation of the Meniscus

This method involves observing the phase behavior of a substance in a sealed, transparent cell as the temperature is slowly changed.



 Apparatus: A high-pressure optical cell with a temperature-controlled jacket and a pressure transducer. The cell is filled with a known mass of high-purity iodotrifluoromethane.

#### Procedure:

- The CF3I sample is introduced into the evacuated optical cell. The amount is carefully weighed to control the overall density.
- The cell is heated at a very slow and controlled rate.
- The behavior of the liquid-vapor meniscus is observed. As the temperature approaches the critical temperature, the meniscus becomes less distinct.
- The critical temperature (Tc) is identified as the temperature at which the meniscus disappears.
- The critical density (ρc) is determined by filling the cell with an amount of substance equal to the critical density, where the meniscus will disappear at the center of the cell.
- The critical pressure (Pc) is the vapor pressure of the substance at its critical temperature and is measured using the pressure transducer.
- Data Analysis: The experiment is repeated for various initial filling densities to accurately
  determine the critical point. The intensity of critical opalescence is also monitored to confirm
  the critical point.



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Experimental workflow for determining critical properties.

## 2. Vapor Pressure Measurement using the Static Method

This method involves measuring the equilibrium pressure of the vapor in contact with its liquid or solid phase at a specific temperature.

- Apparatus: A thermostatically controlled vessel connected to a pressure measuring device (manometer or pressure transducer) and a vacuum pump.
- Procedure:
  - A purified sample of iodotrifluoromethane is placed in the vessel.
  - The vessel is cooled to a low temperature to freeze the sample, and the system is evacuated to remove any non-condensable gases.
  - The vessel is then brought to the desired temperature using the thermostat.
  - The system is allowed to reach thermal and phase equilibrium.
  - The pressure of the vapor in equilibrium with the condensed phase is recorded.
  - This procedure is repeated at various temperatures to obtain the vapor pressure curve.
- Data Analysis: The collected pressure-temperature data can be fitted to empirical equations,
   such as the Antoine equation, to describe the vapor pressure as a function of temperature.

## 3. Heat Capacity Measurement of Gaseous Iodotrifluoromethane

The ideal gas heat capacity can be determined from the measurement of the speed of sound.

- Apparatus: A cylindrical, variable-path acoustic interferometer operating at a known frequency, housed within a temperature and pressure-controlled chamber.
- Procedure:
  - The interferometer is filled with gaseous iodotrifluoromethane at a known temperature and pressure.



- The instrument generates sound waves at a fixed frequency, and the wavelength is determined by measuring the distance between successive resonance peaks as the path length is varied.
- The speed of sound is calculated from the frequency and wavelength.
- Measurements are performed over a range of temperatures and pressures.
- Data Analysis: The ideal-gas heat capacity (Cp) is calculated from the speed of sound data along with pressure-volume-temperature (PVT) data. The results are often compared with values derived from spectroscopic data.

## 4. Enthalpy of Formation Determination by Calorimetry

The standard enthalpy of formation is typically determined indirectly using reaction calorimetry.

 Apparatus: A reaction calorimeter, which is an insulated container equipped with a precise thermometer, a stirrer, and a means to initiate the reaction.

#### Procedure:

- A reaction involving iodotrifluoromethane with known reactants is carried out inside the calorimeter. For haloalkanes, combustion calorimetry is often challenging, so other reactions might be employed.
- The temperature change of the calorimeter and its contents is meticulously recorded.
- The calorimeter is calibrated by performing a reaction with a known enthalpy change or by using an electrical heater.

#### Data Analysis:

- The heat of the reaction is calculated from the temperature change and the heat capacity of the calorimeter system.
- Hess's Law is then applied. By combining the measured enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products, the standard enthalpy of formation of **iodotrifluoromethane** can be calculated.[5]

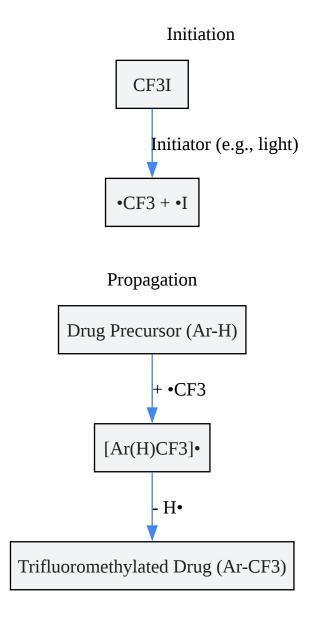


## **Application in Drug Development: Trifluoromethylation**

**lodotrifluoromethane** is a widely used reagent for introducing the trifluoromethyl group into organic molecules. This is a critical strategy in drug design to enhance the pharmacological properties of a potential drug molecule.[2] The process typically proceeds through a radical mechanism.

The weak C-I bond in CF3I allows for the facile generation of the trifluoromethyl radical (•CF3) upon initiation, for example, by light (photoredox catalysis) or a radical initiator. This highly reactive radical can then add to an aromatic or heteroaromatic ring of a drug precursor, leading to the formation of a trifluoromethylated intermediate. Subsequent steps, such as hydrogen atom abstraction or oxidation followed by deprotonation, yield the final trifluoromethylated drug molecule.





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Trifluoromethylation of a drug precursor using CF3I.

## Conclusion

This technical guide has provided a detailed overview of the essential thermodynamic properties of **iodotrifluoromethane**, presenting quantitative data in a structured format and outlining the experimental methodologies used for their determination. For researchers and professionals in drug development, a firm grasp of these properties is crucial for the effective and safe application of CF3I as a trifluoromethylating agent. The provided data and protocols



serve as a valuable resource for modeling, process design, and safety assessments involving this important compound.

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